molecular formula C12H15N3O B7967441 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one

2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B7967441
M. Wt: 217.27 g/mol
InChI Key: HFJQDSIRIZZDDT-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-2,7-diazaspiro[44]nonan-3-one is a complex organic compound featuring a pyridine ring attached to a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: In the medical field, the compound may be explored for its pharmacological properties. It could serve as a precursor for drugs targeting various diseases, including cancer and infectious diseases.

Industry: Industrially, this compound can be utilized in the production of advanced materials and chemicals. Its versatility makes it suitable for various applications, from coatings to pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biological responses. Understanding the precise pathways and targets is crucial for developing its applications in medicine and industry.

Comparison with Similar Compounds

  • 2-(Pyridin-3-yl)ethanamine

  • 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles

  • 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine

Uniqueness: 2-(Pyridin-3-yl)-2,7-diazaspiro[44]nonan-3-one stands out due to its spirocyclic structure, which provides unique chemical and physical properties compared to other pyridine derivatives

Properties

IUPAC Name

2-pyridin-3-yl-2,7-diazaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-11-6-12(3-5-14-8-12)9-15(11)10-2-1-4-13-7-10/h1-2,4,7,14H,3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJQDSIRIZZDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)N(C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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